molecular formula C15H20O3 B14546356 4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate CAS No. 61780-74-3

4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate

Cat. No.: B14546356
CAS No.: 61780-74-3
M. Wt: 248.32 g/mol
InChI Key: HXVWHNNERDUDHJ-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate is an organic compound with the molecular formula C14H18O3 It is a derivative of acetophenone and is characterized by the presence of an acetyl group attached to a phenyl ring, along with a butan-2-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate typically involves the acetylation of 4-acetylphenol followed by esterification. One common method involves the reaction of 4-acetylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetylated intermediate. This intermediate is then reacted with 3-methylbutan-2-ol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 4-(4-carboxyphenyl)-3-methylbutan-2-yl acetate.

    Reduction: Formation of 4-(4-hydroxyphenyl)-3-methylbutan-2-yl acetate.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenyl ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxyacetophenone: A methyl ketone that is structurally similar but lacks the butan-2-yl acetate moiety.

    4-Acetylphenol: The parent compound from which 4-(4-Acetylphenyl)-3-methylbutan-2-yl acetate is derived.

    3-Methylbutan-2-yl acetate: An ester that shares the butan-2-yl acetate moiety but lacks the acetylphenyl group.

Uniqueness

This compound is unique due to the combination of the acetylphenyl and butan-2-yl acetate moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61780-74-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

[4-(4-acetylphenyl)-3-methylbutan-2-yl] acetate

InChI

InChI=1S/C15H20O3/c1-10(12(3)18-13(4)17)9-14-5-7-15(8-6-14)11(2)16/h5-8,10,12H,9H2,1-4H3

InChI Key

HXVWHNNERDUDHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)C)C(C)OC(=O)C

Origin of Product

United States

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